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Application Notes: In Vivo Dosing of Barasertib in Mouse Xenograft Models

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Compound of Interest		
Compound Name:	Barasertib dihydrochloride	
Cat. No.:	B1628234	Get Quote

Introduction

Barasertib, also known as AZD1152, is a potent and highly selective inhibitor of Aurora B kinase. It is a dihydrogen phosphate prodrug that is rapidly converted in plasma to its active metabolite, AZD1152-HQPA (Barasertib-HQPA).[1][2][3][4] Aurora B kinase is a critical serine/threonine kinase that plays a fundamental role in cell division, including chromosome segregation and cytokinesis.[2][5] Overexpression of Aurora B is common in various cancers, making it a compelling therapeutic target.[5] In preclinical mouse xenograft models, Barasertib has demonstrated significant antitumor efficacy across a range of human cancer types, including colorectal, lung, hematologic, and small cell lung cancers.[1][6][7][8][9]

Mechanism of Action

The active form, Barasertib-HQPA, is a highly potent inhibitor of Aurora B kinase with an IC50 of 0.37 nM in cell-free assays, exhibiting approximately 3,700-fold greater selectivity for Aurora B over Aurora A.[3][10] By inhibiting Aurora B, Barasertib disrupts the proper alignment and segregation of chromosomes during mitosis. This leads to a failure of cytokinesis, the final step in cell division, resulting in the formation of polyploid cells (cells with more than the normal 4N DNA content before division).[1][3][8] This aberrant mitotic process ultimately triggers apoptosis (programmed cell death), leading to tumor growth inhibition.[1][8][9] A key pharmacodynamic biomarker of Barasertib activity is the suppression of phosphorylation of histone H3 on serine 10 (pHH3), a direct substrate of Aurora B kinase.[3][11]



Preclinical In Vivo Data Summary

The following tables summarize effective dosing regimens for Barasertib (AZD1152) in various mouse xenograft models as reported in preclinical studies.

Table 1: Barasertib Dosing Regimens in Colorectal Cancer (CRC) Xenograft Models

Xenograft Model	Dose	Administration Route & Schedule	Observed Efficacy	Reference
SW620, HCT116, Colo205	150 mg/kg/day	Subcutaneous (s.c.) minipump infusion over 48h	Significant tumor growth inhibition (79% in SW620, 60% in HCT116, 81% in Colo205)	[6]
SW620	25 mg/kg/day	Intraperitoneal (i.p.) injection, once daily for 4 days (Q1Dx4)	Significant antitumor response	[6][12]

Table 2: Barasertib Dosing Regimens in Other Solid Tumor Xenograft Models



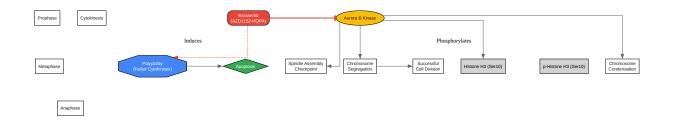
Xenograft Model	Cancer Type	Dose	Administrat ion Route & Schedule	Observed Efficacy	Reference
H841	Small Cell Lung Cancer	50 mg/kg/day	Not Specified, 5 days/week for 2 weeks	Significant tumor growth delay	[7][13]
H841	Small Cell Lung Cancer	100 mg/kg/day	Not Specified, 5 days/week for 2 weeks	Tumor regression	[7][13]
IMR32 (MYCN- amplified)	Neuroblasto ma	Not Specified	Not Specified	Suppression of tumor growth and increased survival	[14]
UW426-Myc	Medulloblasto ma	50 mg/kg	Subcutaneou s (s.c.) injection, twice daily for 2 days	Significant reduction in tumor volume	[11]

Table 3: Barasertib Dosing Regimens in Hematologic Malignancy Xenograft Models



Xenograft Model	Cancer Type	Dose	Administrat ion Route & Schedule	Observed Efficacy	Reference
MOLM13	Acute Myeloid Leukemia (AML)	5 or 25 mg/kg	Intraperitonea I (i.p.) injection, 4 times a week or every other day	Markedly suppressed tumor growth and weight	[15]
HL-60	Acute Promyelocyti c Leukemia	10-150 mg/kg/day	Subcutaneou s (s.c.) minipump infusion for 48h	Potent, dose- dependent tumor growth inhibition	[8]

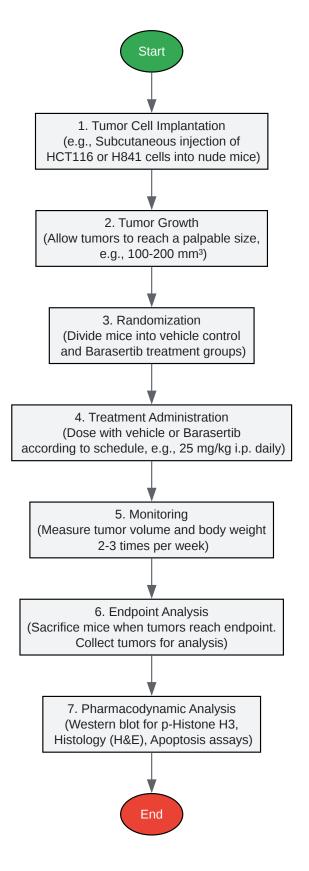
Signaling Pathway and Experimental Workflow Diagrams



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Caption: Barasertib inhibits Aurora B kinase, blocking key mitotic events and leading to polyploidy and apoptosis.





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